13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol

Boiling point High-temperature solvent Volatility

13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol (CAS 50668-49-0), also known as tetraethylene glycol monoisopropyl ether, is a nonionic polyether alcohol with the molecular formula C₁₁H₂₄O₅ and a molecular weight of 236.31 g·mol⁻¹. Structurally, it consists of a tetraethylene glycol backbone (four oxyethylene units, PEG4) bearing a terminal primary hydroxyl group at one terminus and an isopropyl ether capping group at the other, yielding a monofunctional, amphiphilic architecture.

Molecular Formula C11H24O5
Molecular Weight 236.31 g/mol
CAS No. 50668-49-0
Cat. No. B12666935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol
CAS50668-49-0
Molecular FormulaC11H24O5
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC(C)OCCOCCOCCOCCO
InChIInChI=1S/C11H24O5/c1-11(2)16-10-9-15-8-7-14-6-5-13-4-3-12/h11-12H,3-10H2,1-2H3
InChIKeyJECPJHZWLKEQFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol (Tetraethylene Glycol Monoisopropyl Ether): A Monofunctional PEG4 Surfactant and Linker Intermediate


13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol (CAS 50668-49-0), also known as tetraethylene glycol monoisopropyl ether, is a nonionic polyether alcohol with the molecular formula C₁₁H₂₄O₅ and a molecular weight of 236.31 g·mol⁻¹ [1]. Structurally, it consists of a tetraethylene glycol backbone (four oxyethylene units, PEG4) bearing a terminal primary hydroxyl group at one terminus and an isopropyl ether capping group at the other, yielding a monofunctional, amphiphilic architecture. This compound belongs to the broader class of high-boiling glycol ethers that find utility as solvents, nonionic surfactants, and versatile synthetic intermediates, including use as a PEG-based linker building block in bioconjugation and PROTAC (Proteolysis Targeting Chimera) synthesis . Its branched isopropyl terminus differentiates it from linear alkyl-capped analogs (e.g., methyl, butyl) and symmetrical PEG diols, imparting distinct physicochemical profiles relevant to formulation and synthetic selection.

13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol: Why In-Class PEG4 Analogs Are Not Interchangeable


Within the tetraethylene glycol monoalkyl ether family, altering the terminal alkyl group from a linear chain to a branched isopropyl moiety produces measurable shifts in key selection-critical properties—including boiling point, density, volatility (vapor pressure), and hydrophobicity (LogP)—despite all members sharing an identical PEG4 core and topological polar surface area (TPSA) of approximately 57.2 Ų . These differences directly impact solvent selection for high-temperature processes, the degree of PEG linker hydration and conformational flexibility in bioconjugation, and the balance of hydrophilic–lipophilic character that governs surfactant phase behavior. Consequently, treating 13-methyl-3,6,9,12-tetraoxatetradecan-1-ol as a commodity substitute for its methyl-, butyl-, or diol-terminated counterparts without quantitative comparison risks formulation failure, altered reaction kinetics, or suboptimal linker performance in PROTAC design.

13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol: Head-to-Head Physicochemical Differentiation Against Closest PEG4 Analogs


Boiling Point Advantage: 13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol Outperforms Methyl- and Falls Between Butyl-Capped Analogs

The normal boiling point of 13-methyl-3,6,9,12-tetraoxatetradecan-1-ol is 313.2 °C at 760 mmHg , which is approximately 28 °C higher than that of its closest monofunctional PEG4 analog, tetraethylene glycol monomethyl ether (285.4 °C at 760 mmHg) , and approximately 21 °C lower than that of tetraethylene glycol monobutyl ether (334.6 °C at 760 mmHg) [1]. Compared to tetraethylene glycol itself (314 °C at 760 mmHg) , the isopropyl-capped derivative exhibits a nearly identical boiling point but with the crucial advantage of possessing only a single terminal hydroxyl group, reducing the hydrogen-bond donor count from 2 to 1 [2]—a structural feature that significantly alters solvent polarity, viscosity, and reactivity profiles despite the similar boiling range.

Boiling point High-temperature solvent Volatility

Reduced Density for Tailored Formulation: 13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol Offers Lower Specific Gravity Than Both Methyl- and Diol-Terminated PEG4 Analogs

The density of 13-methyl-3,6,9,12-tetraoxatetradecan-1-ol at 20 °C is reported as 1.012 g/cm³ . This value is substantially lower than the densities of tetraethylene glycol monomethyl ether (1.045 g/mL at 25 °C) and tetraethylene glycol (1.121–1.125 g/mL at 20–25 °C) , and slightly higher than that of tetraethylene glycol monobutyl ether (1.003 g/cm³ at 20 °C) [1]. The branched isopropyl group disrupts molecular packing more effectively than a linear methyl group but less so than an extended n‑butyl chain, resulting in a finely tuned density profile.

Density Specific gravity Formulation compatibility

Reduced Vapor Pressure and Volatility Control: 13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol Confers Lower Vapor Pressure Than Tetraethylene Glycol But Is Matched or Exceeded by Monobutyl Analogs

The vapor pressure of 13-methyl-3,6,9,12-tetraoxatetradecan-1-ol is predicted to be approximately 0.0–1.2 mmHg at 25 °C, on the basis of the experimentally measured vapor pressure of its triethylene glycol homolog, triethylene glycol monoisopropyl ether (0.0±1.2 mmHg at 25 °C) , which shares an identical isopropyl ether terminus and differs only by one fewer oxyethylene unit. In contrast, tetraethylene glycol monobutyl ether exhibits a markedly lower vapor pressure (<0.015 Pa, equivalent to ~1.1×10⁻⁴ mmHg at 25 °C) [1], while tetraethylene glycol itself has a vapor pressure below 0.01 mmHg at 25 °C [2]. This places the isopropyl ether in a distinct volatility band—higher than the nearly non-volatile butyl analog and tetraethylene glycol, yet substantially lower than common low-boiling glycol ethers such as ethylene glycol monoisopropyl ether (vapor pressure ~5.2 mmHg at 25 °C) [3].

Vapor pressure Volatility Occupational exposure

Intermediate LogP and Hydrophobicity: 13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol Occupies a Distinct Amphiphilic Region Between Methyl- and Butyl-Capped PEG4 Analogs

The experimentally determined LogP (octanol/water partition coefficient) of tetraethylene glycol monomethyl ether is approximately −0.6 , while the LogP of tetraethylene glycol monobutyl ether is 0.845 . No direct experimental LogP has been reported for 13-methyl-3,6,9,12-tetraoxatetradecan-1-ol; however, structural interpolation based on incremental methylene contributions (ΔLogP ≈ +0.5 per –CH₂– unit) predicts a LogP for the isopropyl-capped PEG4 in the range of +0.1 to +0.5—substantially less hydrophobic than the butyl analog (Δ ≈ −0.3 to −0.7 LogP units) and more hydrophobic than the methyl analog (Δ ≈ +0.7 to +1.1 LogP units). This predicted value places the isopropyl-PEG4 in an amphiphilic range where it retains sufficient aqueous solubility for use in aqueous and biphasic systems while offering enhanced partitioning into organic phases compared to the fully hydrophilic methyl-capped variant.

LogP Hydrophobicity Water–octanol partitioning

Single H-Bond Donor with Enhanced H-Bond Acceptor Count: 13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol Offers Monofunctional Reactivity While Retaining PEG4 Solvation Capacity

13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol possesses exactly one hydrogen-bond donor (–OH) and five hydrogen-bond acceptors (four ether oxygens plus one hydroxyl oxygen) with a TPSA of 57.2 Ų [1]. This profile contrasts markedly with tetraethylene glycol, which has two H-bond donors and the same five acceptors (TPSA ≈ 68 Ų) [2]. Tetraethylene glycol monomethyl ether shares the same 1-donor/5-acceptor profile and TPSA of 57.15 Ų [3], but differs in the steric and hydrophobic character of its terminal group. Triethylene glycol monoisopropyl ether, the closest chain-length-shortened analog, has only four H-bond acceptors and a TPSA of 47.92 Ų , demonstrating the quantifiable impact of the additional oxyethylene unit on solvation capacity. The monofunctional –OH group of the target compound permits selective monoderivatization (e.g., esterification, etherification, mesylation) without competing crosslinking side reactions, a critical advantage over symmetrical diols in PEG-linker and PROTAC synthesis where controlled monoconjugation is required.

Hydrogen bonding Monofunctional PEG PROTAC linker design

Higher Molecular Weight Within PEG4 Monoether Class: 13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol Provides 13.4% Mass Increase Over Methyl Analog

With a molecular weight of 236.31 g·mol⁻¹ (exact mass 236.16242 Da) , 13-methyl-3,6,9,12-tetraoxatetradecan-1-ol is the heaviest monohydroxy PEG4 monoether among common commercial analogs. It exceeds tetraethylene glycol monomethyl ether (208.25 g·mol⁻¹) by 28.06 g·mol⁻¹ (+13.4%) and triethylene glycol monoisopropyl ether (192.26 g·mol⁻¹) by 44.05 g·mol⁻¹ (+22.9%), while remaining 14.02 g·mol⁻¹ (−5.6%) below tetraethylene glycol monobutyl ether (250.33 g·mol⁻¹) . The molecular weight directly influences solution-phase diffusion coefficients, viscosity, and gravimetric dosing accuracy in small-scale synthesis—each milligram difference scaling into measurable effects in parallelized high-throughput experimentation.

Molecular weight PEG linker length Formula weight comparison

13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol: Evidence-Backed Application Scenarios Where Its Differentiation Drives Selection


High-Temperature Reaction Solvent Requiring Intermediate Volatility Between Methyl and Butyl Glycol Ethers

For synthetic transformations conducted at 200–300 °C where tetraethylene glycol monomethyl ether (bp 285.4 °C) evaporates too readily, leading to solvent loss and unsafe pressure buildup, 13-methyl-3,6,9,12-tetraoxatetradecan-1-ol (bp 313.2 °C) provides a 27.8 °C higher boiling margin while avoiding the excessive viscosity and difficult post-reaction removal of the butyl analog (bp 334.6 °C) [1]. Its single hydroxyl group precludes the crosslinking and gelation issues sometimes observed with tetraethylene glycol diol in isocyanate- or acid chloride-mediated reactions. Procurement relevance: selection of the isopropyl-capped PEG4 reduces the need for mixed-solvent systems that complicate downstream purification.

Monofunctional PEG4 Linker for Heterobifunctional PROTAC Synthesis Requiring Single-Handle Derivatization

In PROTAC design, linkers based on PEG4 backbones are widely used for their conformational flexibility and aqueous compatibility. Unlike symmetrical tetraethylene glycol (two –OH groups), which demands protection/deprotection strategies to avoid homodimerization, 13-methyl-3,6,9,12-tetraoxatetradecan-1-ol provides exactly one primary hydroxyl handle for controlled monoconjugation (e.g., esterification to a carboxyl-bearing E3 ligand warhead) while the isopropyl ether terminus remains chemically inert [1]. Compared to tetraethylene glycol monomethyl ether, the increased steric bulk and distinct LogP of the isopropyl group may influence ternary complex geometry and cellular permeability in ways that can be exploited during structure–activity relationship (SAR) optimization; recent literature underscores the empirical standardization of PEG4, PEG6, and PEG8 linkers in targeted protein degradation, where even modest linker modifications produce measurable shifts in degradation efficiency .

Nonionic Surfactant Component Demanding Balanced Hydrophilic–Lipophilic Character Without Toxicity Concerns of Butyl Glycol Ethers

The OECD SIDS assessment of high-boiling ethylene glycol ethers notes that butyl-capped variants exhibit testicular and liver toxicity at elevated doses in sub-chronic rodent studies [1]. While direct toxicological data for 13-methyl-3,6,9,12-tetraoxatetradecan-1-ol is absent from public databases, structural considerations—specifically the reduced hydrophobicity of the isopropyl terminus relative to the n‑butyl group (LogP ~0.1–0.5 vs. 0.845) — suggest a more favorable partitioning profile and potentially lower bioaccumulation risk . For formulators of industrial cleaning products or agrochemical adjuvants seeking a nonionic surfactant with higher HLB than butyl ethers but with greater interfacial activity than methyl ethers, the isopropyl-PEG4 ether represents a structurally rational, procurement-justifiable intermediate option.

Quality-Control Reference Standard for PEG4 Monoether Identity and Purity Verification

The combination of a unique exact mass (236.16242 Da), a distinct boiling point (313.2 °C), and a characteristic density (1.012 g/cm³) that differentiates it from all common PEG4 analogs provides a multi-parameter identity confirmation framework [1]. Analytical laboratories requiring certified reference materials for GC, HPLC, or LC-MS method development—particularly for monitoring residual glycol ethers in pharmaceutical or environmental matrices—benefit from the compound's well-resolved physicochemical signature, which avoids co-elution or mass-spectral overlap with the more ubiquitous methyl- and butyl-capped PEG4 variants routinely encountered in industrial samples.

Quote Request

Request a Quote for 13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.